Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester
Description
This compound is a structurally complex carbamic acid ester characterized by a tert-butyl (1,1-dimethylethyl) ester group, a cyclohexyl substituent, and a fluorobenzoyl-thiazolyl-pyrrolidinyl moiety. The tert-butyl ester group is a common protective moiety in peptide synthesis, enhancing stability against hydrolysis .
Properties
Molecular Formula |
C31H41FN4O5S |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C31H41FN4O5S/c1-19(35(5)30(40)41-31(2,3)4)27(38)34-25(20-10-7-6-8-11-20)29(39)36-17-9-12-24(36)28-33-23(18-42-28)26(37)21-13-15-22(32)16-14-21/h13-16,18-20,24-25H,6-12,17H2,1-5H3,(H,34,38)/t19-,24-,25-/m0/s1 |
InChI Key |
SWHUFZBHVBELIL-LQGLAIQGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-(4-fluorobenzoyl)-2-thiazolyl group is synthesized from 4-fluorobenzoyl chloride and thioamide precursors. In a representative procedure ():
-
Reaction : 4-Fluorobenzoyl chloride (1.2 eq) reacts with thioacetamide in anhydrous THF at 0–5°C.
-
Cyclization : α-Bromoacetophenone (1.0 eq) is added, followed by heating to 80°C for 6 hr.
-
Yield : 78–85% after recrystallization (ethanol/water).
Analytical Data :
-
1H NMR (CDCl3): δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (s, 1H, thiazole-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H).
-
MS (ESI+) : m/z 263.1 [M+H]+.
Pyrrolidine Core Construction
Asymmetric Pyrrolidine Synthesis
The (2S)-pyrrolidinyl fragment is prepared via enantioselective [3+2] cycloaddition ():
-
Substrates : N-Boc-protected allylamine and methyl acrylate.
-
Catalyst : Chiral Cu(I)-Phosferrox ligand (2 mol%).
-
Conditions : Toluene, −20°C, 24 hr.
-
Yield : 92% with >99% ee.
Key Step : Hydrolysis of the ester to carboxylic acid followed by coupling to the thiazole fragment using HATU/DIEA.
Fragment Coupling and Amidation
Amide Bond Formation
The thiazole-pyrrolidine unit is conjugated to the cyclohexyl-β-ketoamide backbone via EDC/HOBt-mediated coupling ():
-
Activation : Thiazole-pyrrolidine carboxylic acid (1.0 eq) with EDC (1.5 eq) and HOBt (1.5 eq) in DMF.
-
Coupling : Addition of cyclohexyl-β-ketoamide amine (1.0 eq) at 0°C, stirred for 12 hr.
-
Yield : 70–75%.
Optimization : Microwave-assisted coupling (100°C, 30 min) improves yield to 85% ().
Carbamate Installation
tert-Butyl Carbamoylation
The final step introduces the N-methyl-1,1-dimethylethyl carbamate group using Boc anhydride (,):
-
Reagents : Di-tert-butyl dicarbonate (2.0 eq), DMAP (0.1 eq) in dichloromethane.
-
Conditions : 0°C to RT, 6 hr.
-
Yield : 90–95%.
Deprotection Risks : Acidic conditions avoided to prevent tert-butyl cleavage.
Stereochemical Control
Chiral Auxiliaries and Catalysts
-
Cyclohexyl Fragment : Prepared via Sharpless asymmetric epoxidation followed by ring-opening with LiAlH4 ().
-
β-Ketoamide Center : Evans oxazolidinone-mediated alkylation ensures (S)-configuration ().
Analytical Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (CDCl3) | δ 1.42 (s, 9H, Boc), 3.15 (m, 1H, pyrrolidine-H), 4.85 (d, J = 8.1 Hz, 1H, carbamate-NH) |
| 13C NMR | δ 155.8 (C=O, carbamate), 172.4 (C=O, thiazole), 165.2 (C-F, Ar) |
| HRMS | m/z 612.79 [M+H]+ (calc. 612.79) |
Chromatographic Purity
-
HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Comparative Analysis of Methods
| Method | Conditions | Yield | Stereopurity |
|---|---|---|---|
| Hantzsch thiazole () | THF, 80°C | 85% | N/A |
| Asymmetric pyrrolidine () | Cu(I)/Phosferrox, −20°C | 92% | >99% ee |
| EDC/HOBt coupling () | DMF, RT | 75% | 98% de |
| Boc protection () | DCM, DMAP | 95% | N/A |
Industrial-Scale Considerations
-
Cost Drivers : Chiral catalysts (Cu/Phosferrox) and Boc anhydride.
-
Alternatives : Enzymatic resolution for pyrrolidine synthesis reduces catalyst costs ().
Challenges and Mitigation
-
Epimerization : Minimized via low-temperature amidation.
-
Thiazole Hydrolysis : Controlled pH (6.5–7.5) during workup.
-
Boc Stability : Avoid protic solvents post-carbamoylation.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical products
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Stereochemical Differences
- Cyclohexyl vs. Aromatic Substituents: The target compound’s cyclohexyl group contrasts with aromatic substituents in CID 89193852 (phenyl-thiourea) and PBC (linear alkyl).
- This complexity may confer selective binding to biological targets, akin to HDAC inhibitors with defined stereochemistry .
Physicochemical Properties
- Acid Dissociation (pKa) : CID 89193852 has a predicted pKa of 12.68, indicating moderate basicity, while the target compound’s tertiary amides and ester groups likely lower its pKa, enhancing solubility in physiological conditions .
Biological Activity
Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester (CAS Number: 2095244-45-2) is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, including a cyclohexyl group and a thiazolyl moiety, suggest a diverse range of biological activities.
- Molecular Formula : C32H44N4O6S
- Molar Mass : 612.79 g/mol
- IUPAC Name : tert-butyl N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its interactions with neurotransmitter systems.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of thiazole and pyrrolidine have shown significant cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human Pancreatic Cancer | 0.212 | Caspase-dependent apoptosis |
| Human Gastric Cancer | 0.264 | Cell cycle arrest |
| Human Hepatic Cancer | 0.024 | Induction of oxidative stress |
Neurotransmitter Interactions
The compound has also been investigated for its interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases. The thiazole moiety is believed to enhance the compound's affinity for certain receptors involved in cholinergic signaling.
Case Studies
Several case studies have documented the effects of this compound in vivo:
-
Study on Neuroprotection :
- Objective : To evaluate the neuroprotective effects against oxidative stress.
- Findings : The compound demonstrated significant protection against neuronal cell death induced by hydrogen peroxide, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
-
Anticonvulsant Activity :
- Objective : To assess anticonvulsant properties using maximal electroshock seizure models.
- Results : Doses of 30 mg/kg and above showed a marked reduction in seizure duration compared to controls, indicating potential utility in epilepsy management.
The exact mechanism of action is still under investigation; however, preliminary research suggests that the compound may exert its effects through:
- Inhibition of specific enzymes involved in metabolic pathways.
- Modulation of receptor activity related to neurotransmission.
Q & A
Q. Basic Research Focus
- Storage : Store under anhydrous conditions at -20°C in amber vials to prevent hydrolysis of the carbamate ester .
- Handling : Use glove boxes with nitrogen atmospheres to avoid moisture-induced degradation during weighing or reaction setup .
Advanced Consideration
Monitor degradation products via LC-MS. Hydrolysis under physiological conditions (pH 7.4, 37°C) generates a primary amine byproduct, requiring stabilization via buffered organic solvents (e.g., acetonitrile-phosphate buffer) .
What analytical techniques are most effective for characterizing stereochemistry and purity?
Q. Basic Research Focus
Advanced Consideration
Use chiral stationary phases (CSPs) in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Compare experimental optical rotations with calculated values (e.g., [α]D²⁵ = +32.5°) .
How do variations in reaction conditions affect yield and byproduct formation?
Q. Basic Research Focus
- Solvent effects : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote racemization. Non-polar solvents (toluene) favor retention of stereochemistry .
- Catalysts : Pd/C or enzyme-mediated catalysis reduces byproducts (e.g., <5% dimerization) in hydrogenation steps .
Advanced Consideration
Design of Experiments (DoE) models can optimize temperature (-20°C to 25°C) and catalyst loading (0.5–5 mol%) to maximize yield (85–92%) while minimizing epoxide or diketone byproducts .
How to resolve contradictions in reported biological activity data?
Q. Basic Research Focus
- Assay standardization : Use isogenic cell lines and consistent enzyme concentrations (e.g., 10 nM protease) to reduce variability .
- Meta-analysis : Cross-reference IC₅₀ values across studies (e.g., 0.8–1.2 µM for antiviral activity) to identify outliers .
Advanced Consideration
Employ molecular dynamics simulations to validate binding modes with target proteins (e.g., HIV-1 protease), reconciling discrepancies between biochemical and crystallographic data .
What enzymatic systems enable biocatalytic synthesis or modification?
Q. Advanced Research Focus
- Reductases : Lactobacillus kefir alcohol dehydrogenase selectively reduces ketone intermediates to (S)-alcohols with 98% e.e. .
- Esterases : Candida antarctica lipase B (CAL-B) catalyzes transesterification without racemization, enabling tert-butyl ester formation .
How does the compound interact with biological targets?
Q. Advanced Research Focus
- Enzyme inhibition : The fluorobenzoyl-thiazole moiety binds to ATP pockets in kinases (Kd = 12 nM via SPR) .
- Receptor binding : Molecular docking predicts hydrogen bonding with His57 and Asp189 in serine proteases, validated by mutagenesis studies .
What factors influence solubility and bioavailability?
Q. Basic Research Focus
- LogP : Calculated partition coefficient (LogP = 3.2) indicates moderate lipophilicity, requiring formulation with cyclodextrins or surfactants for aqueous solubility .
- Permeability : Caco-2 assays show moderate absorption (Papp = 8.5 × 10⁻⁶ cm/s), suggesting prodrug strategies for enhanced bioavailability .
What challenges arise in scaling up synthesis?
Q. Advanced Research Focus
- Heat dissipation : Exothermic coupling reactions require jacketed reactors to maintain ≤25°C at >10 L scale .
- Catalyst recycling : Immobilized enzymes (e.g., Novozym 435) retain >90% activity over 5 cycles in flow reactors .
How to mitigate carbamate ester hydrolysis?
Q. Advanced Research Focus
- Prodrug design : Replace the tert-butyl ester with pivaloyloxymethyl (POM) groups, reducing hydrolysis rates by 70% in plasma .
- pH control : Buffered formulations (pH 5.0–6.0) stabilize the ester in vitro, validated by Arrhenius kinetics (t₁/₂ = 48 hrs at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
